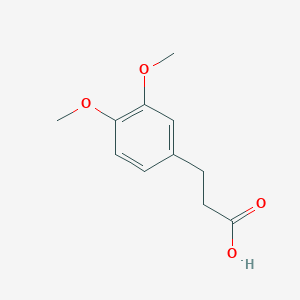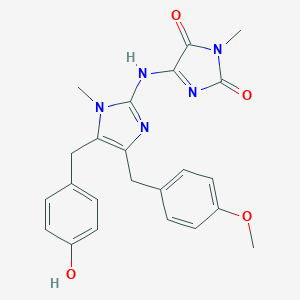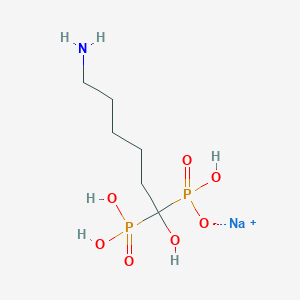
Iso-ferulate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl isoferulate involves various chemical reactions, with one notable method being the reaction with FeCl3 or Ag2O. This process results in the formation of dimers and trimers, suggesting a potential pathway for the biosynthesis of lithospermic acids and related nor and neolignans. The reaction showcases the compound's reactivity and its utility in synthesizing complex molecular architectures (Cotelle & Vezin, 2003).
Molecular Structure Analysis
Methyl isoferulate's molecular structure has been the subject of various theoretical studies, aiming to understand its electronic configuration and geometrical parameters. These studies often employ ab initio calculations to investigate the compound's structure, providing insights into its stability, reactivity, and physical properties. While specific studies on methyl isoferulate's molecular structure are scarce, analogous research on methyl radicals offers a glimpse into the methodologies used to explore such compounds' molecular characteristics (Chipman, 1983).
Chemical Reactions and Properties
Methyl isoferulate undergoes various chemical reactions, highlighting its versatility as a chemical building block. One notable reaction is its participation in the formation of radical fragments from even-electron ions, a process that defies the conventional "even-electron rule." This reaction pathway has implications for understanding the fragmentation mechanisms of similar compounds and their isomeric effects on homolytic cleavage (Zhang et al., 2013).
Physical Properties Analysis
The physical properties of methyl isoferulate, such as its melting point, boiling point, and solubility, are crucial for its application in chemical synthesis and material science. These properties are influenced by the compound's molecular structure and determine its behavior in various chemical environments. Research on analogous compounds, such as methyl formate, provides a framework for investigating the physical properties of methyl isoferulate and related esters (Curl, 1959).
Chemical Properties Analysis
The chemical properties of methyl isoferulate, including its reactivity, stability, and interaction with other molecules, are of significant interest. Studies focusing on the synthesis and reactions of related methyl esters shed light on the potential chemical behaviors of methyl isoferulate. These investigations contribute to a deeper understanding of its role in synthetic chemistry and potential applications in developing new materials and bioactive compounds (Hojo, Tomita, & Hosomi, 1993).
Applications De Recherche Scientifique
1. Biosynthèse des acides lithospermiques et des nor et néo-lignanes apparentés L'iso-ferulate de méthyle a été utilisé dans la recherche pour comprendre la biosynthèse des acides lithospermiques et des nor et néo-lignanes apparentés . La réaction de l'this compound avec FeCl3 ou Ag2O a été étudiée, fournissant des informations sur le processus de biosynthèse .
Oxydation enzymatique
L'this compound peut être utilisé dans des études d'oxydation enzymatique. Par exemple, l'oxydation de l'acide férulique (un composé apparenté) par la laccasse de Myceliophthora thermophila a été réalisée comme une procédure écologique . Ce processus pourrait potentiellement être appliqué à l'this compound également.
Production d'acides organiques
L'this compound, en tant que composé organique, peut être utilisé dans la recherche relative à la production d'acides organiques. Des études ont été menées sur la production d'acides fumarique, L-malique et citrique, qui sont des intermédiaires du cycle oxydatif de l'acide tricarboxylique (TCA) .
Études de fragmentation radicalaire
L'this compound peut être utilisé dans des études relatives à la fragmentation radicalaire. Par exemple, l'élimination d'un radical méthyle des acides férulique et isoferulique déprotonés a été étudiée . Cette recherche aide à comprendre la formation d'ions à électrons impairs à partir d'ions à électrons pairs .
Synthèse des néo-lignanes
L'this compound peut être utilisé dans la synthèse totale des néo-lignanes . Les néo-lignanes sont un type de métabolites secondaires présents dans les plantes et possèdent diverses activités biologiques.
Effets isomères sur le clivage homolytique
L'this compound peut être utilisé pour étudier les effets isomères sur le clivage homolytique. Des recherches ont été menées sur les différents comportements de l'acide férulique et de l'acide isoferulique lors de la dissociation induite par collision .
Orientations Futures
Mécanisme D'action
Target of Action
Methyl isoferulate is a compound that has been isolated from various plant species
Mode of Action
It is known that the compound is isolated from the leaves of certain plants , suggesting it may play a role in plant metabolism or defense.
Biochemical Pathways
It is possible that the compound may interact with various biochemical pathways given its presence in diverse plant species . .
Propriétés
IUPAC Name |
methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLOUXXZZFFBBW-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16980-82-8 | |
| Record name | Methyl isoferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential of methyl isoferulate as an antiviral agent?
A1: Research suggests that methyl isoferulate might hold potential as an antiviral agent, specifically against influenza. A study utilizing molecular docking and molecular dynamics simulations identified methyl isoferulate as a potential inhibitor of the influenza M2 channel. [] This channel is crucial for viral replication, and blocking its activity could hinder the virus's ability to spread. Further research, including in vitro and in vivo studies, is needed to confirm these preliminary findings and explore its potential therapeutic applications.
Q2: Has methyl isoferulate been isolated from any plant sources?
A2: Yes, methyl isoferulate has been isolated from several plant sources. It was identified in the stems and leaves of Nauclea officinalis, a plant traditionally used in Chinese medicine. [] Additionally, it was found in the male inflorescence of Populus canadensis Moench., commonly known as the Canadian poplar. [] These findings highlight the presence of methyl isoferulate in diverse plant species and its potential relevance in traditional medicine practices.
Q3: How does the structure of methyl isoferulate influence its reactivity?
A3: The structure of methyl isoferulate plays a key role in its reactivity. A study investigating the oxidation of propenoidic phenols found that methyl isoferulate, unlike its isomer methyl ferulate, did not undergo oxidation in the presence of a cobalt(II) catalyst and molecular oxygen. [] This difference in reactivity can be attributed to the position of the methoxy group on the aromatic ring, influencing the electron-donor properties and subsequent radical formation. [] This highlights the importance of structural features in dictating the chemical behavior of methyl isoferulate.
Q4: Are there any hypotheses regarding the biosynthesis of compounds related to methyl isoferulate?
A4: Yes, there are hypotheses related to the biosynthesis of compounds structurally similar to methyl isoferulate. Studies investigating the reaction of methyl isoferulate with ferric chloride (FeCl3) or silver oxide (Ag2O) have provided insights into the potential biosynthetic pathways of lithospermic acids and related nor- and neolignans. [, ] These reactions mimic possible enzymatic processes in plants, shedding light on the formation of complex natural products from simpler precursors like methyl isoferulate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)



![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)



![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)

